

Application Note: Precision Preparation of Bz-Phe-Val-Arg-AMC Stock Solutions

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Compound of Interest

Compound Name: *Bz-Phe-Val-Arg-AMC*

hydrochloride

CAS No.: *210167-67-2*

Cat. No.: *B6303616*

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Abstract & Introduction

Bz-Phe-Val-Arg-AMC (Benzoyl-Phe-Val-Arg-7-amino-4-methylcoumarin), often designated as Thrombin Substrate III, is a highly specific fluorogenic substrate used to assay serine proteases, particularly Thrombin and Trypsin-like enzymes. Upon enzymatic cleavage of the amide bond between Arginine and the AMC fluorophore, the non-fluorescent substrate releases free 7-amino-4-methylcoumarin (AMC), which fluoresces intensely (Ex ~360nm / Em ~460nm).

Accurate kinetic parameters (

,

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) depend entirely on the precision of the starting substrate concentration. This guide outlines a rigorous protocol for preparing stable, verified stock solutions in Dimethyl Sulfoxide (DMSO), addressing common pitfalls such as hygroscopicity, photobleaching, and salt-form molecular weight variations.

Physicochemical Profile

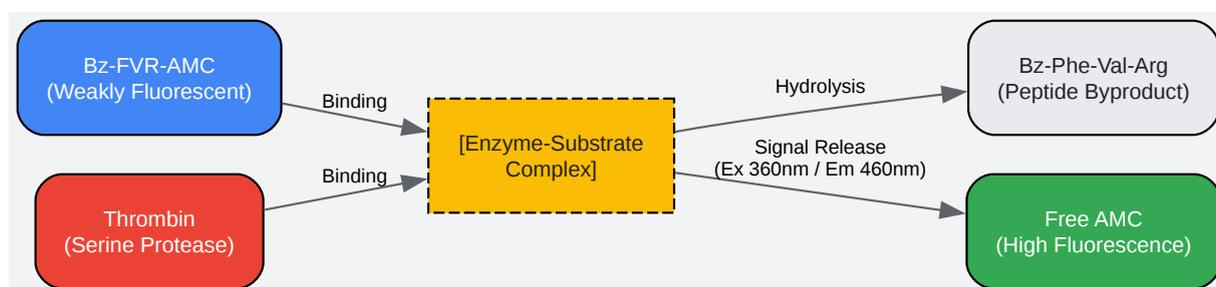
Before preparation, verify the specific salt form on your product label. The molecular weight (MW) varies significantly between the free base, Hydrochloride (HCl), and Trifluoroacetate

(TFA) salts.

| Property | Specification | Notes |
|--------------------------------|--|----------------------------|
| Compound Name | Bz-Phe-Val-Arg-AMC | Thrombin Substrate III |
| CAS Number | 88899-22-3 | |
| MW (HCl Salt) | ~718.25 g/mol | Common commercial form |
| MW (TFA Salt) | ~705.70 g/mol | Check specific lot CoA |
| Solubility | Soluble in DMSO, DMF | >10 mM achievable in DMSO |
| Excitation/Emission | 360 nm / 460 nm | Values for free AMC |
| Extinction Coeff.[1][2][3] () | ~17,800 M ⁻¹ cm ⁻¹ | At 340-350 nm (AMC moiety) |

Mechanism of Action

Understanding the reaction mechanism highlights why stock stability is critical. Spontaneous hydrolysis (due to wet DMSO) mimics enzymatic activity, creating high background fluorescence.



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Figure 1: Enzymatic hydrolysis of Bz-Phe-Val-Arg-AMC by Thrombin releases the fluorogenic AMC group.

Protocol: Stock Solution Preparation

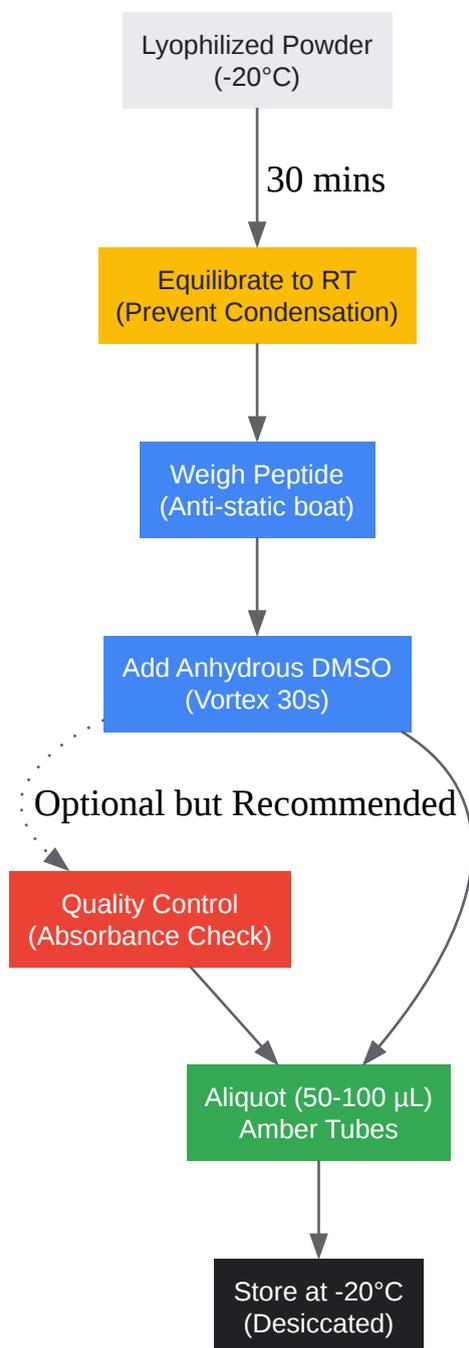
Phase 1: Materials & Pre-Calculation

- Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), $\geq 99.9\%$, stored over molecular sieves.
 - Critical: DMSO is hygroscopic. Absorbed water causes spontaneous hydrolysis of the Arg-AMC bond.
- Vessel: Amber glass vial or foil-wrapped polypropylene tube (protect from light).
- Calculation:

[4]

- Example: To make 1 mL of 10 mM stock using the HCl salt (MW 718.25):

Phase 2: The Workflow



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Figure 2: Step-by-step workflow for preparing and storing fluorogenic peptide stocks.

Phase 3: Detailed Steps

- **Equilibration:** Remove the product vial from the freezer and allow it to warm to room temperature (approx. 30 mins) before opening. This prevents atmospheric moisture from

condensing on the cold hygroscopic powder.

- Weighing: Accurately weigh the peptide into a sterile, amber microcentrifuge tube.
 - Note: Synthetic peptides can be static.[5] Use an anti-static gun or polonium strip if available.
- Solvation: Add the calculated volume of Anhydrous DMSO.
 - Do not use water or aqueous buffers for the stock solution.
- Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath for 2-5 minutes (keep temperature <30°C).
- Aliquot: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
- Storage: Store at -20°C or -80°C, protected from light and moisture.

Quality Control: Concentration Verification

Gravimetric preparation (weighing) is prone to error with small masses (<5 mg). Verification via Beer-Lambert Law is recommended for critical assays.

Method:

- Dilute the stock 1:1000 in Methanol or Ethanol (not buffer, to avoid hydrolysis during measurement).
- Measure Absorbance (OD) at 342 nm (or peak near 325-350 nm).
- Calculate actual concentration:
 - (Extinction coefficient of AMC moiety).
 - (Pathlength).

Acceptance Criteria:

- Calculated concentration should be within $\pm 10\%$ of target.

- High background fluorescence in the "blank" (buffer + substrate, no enzyme) indicates free AMC contamination or degradation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |
|------------------------|--------------------|---|
| High Background Signal | Free AMC present | Check purity (HPLC). Ensure stock was made in anhydrous DMSO. |
| Precipitation | High Concentration | Sonicate warm (37°C). Do not exceed 20 mM if possible. |
| Low Signal | Photobleaching | Ensure amber vials are used. Avoid ambient light exposure. |
| Inconsistent Rates | Freeze-Thaw damage | Use single-use aliquots. Do not refreeze more than once. |

References

- PubChem.Bz-Phe-Val-Arg-AMC Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)
- ChemSrc.**Bz-Phe-Val-Arg-AMC Hydrochloride** Salt Physicochemical Properties. Available at: [\[Link\]](#)

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Sources

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